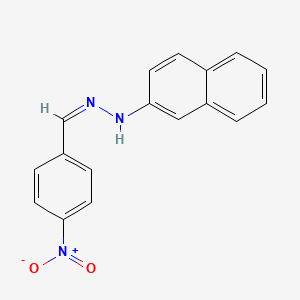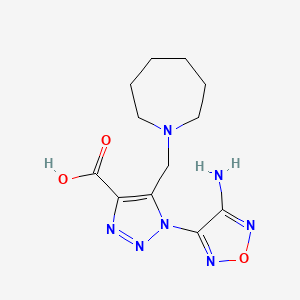![molecular formula C19H21N5O4 B11087912 6-tert-butyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11087912.png)
6-tert-butyl-1-(2-nitrophenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-METHYL-2-PROPANYL)-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE is a complex organic compound with a unique structure that includes a triazoloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-METHYL-2-PROPANYL)-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the triazoloisoindole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitrophenyl group: This step usually involves a nitration reaction.
Addition of the methylpropanyl group: This can be done through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-METHYL-2-PROPANYL)-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
6-(2-METHYL-2-PROPANYL)-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(2-METHYL-2-PROPANYL)-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-(2-METHYL-2-PROPANYL)-1-(2-AMINOPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE: Similar structure but with an amino group instead of a nitro group.
6-(2-METHYL-2-PROPANYL)-1-(2-HYDROXYPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 6-(2-METHYL-2-PROPANYL)-1-(2-NITROPHENYL)-3A,4,4A,7A,8,8A-HEXAHYDRO-4,8-METHANO[1,2,3]TRIAZOLO[4,5-F]ISOINDOLE-5,7(1H,6H)-DIONE gives it unique chemical properties, such as the ability to undergo specific reactions that its analogs cannot.
Properties
Molecular Formula |
C19H21N5O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
10-tert-butyl-5-(2-nitrophenyl)-3,4,5,10-tetrazatetracyclo[5.5.1.02,6.08,12]tridec-3-ene-9,11-dione |
InChI |
InChI=1S/C19H21N5O4/c1-19(2,3)22-17(25)13-9-8-10(14(13)18(22)26)16-15(9)20-21-23(16)11-6-4-5-7-12(11)24(27)28/h4-7,9-10,13-16H,8H2,1-3H3 |
InChI Key |
BGEBNCFBGNHABL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2C3CC(C2C1=O)C4C3N=NN4C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11087844.png)
![5,5'-[(4-methylphenyl)methanediyl]bis[6-hydroxy-3-phenyl-2-(phenylamino)pyrimidin-4(3H)-one]](/img/structure/B11087850.png)
![N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087851.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11087857.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate](/img/structure/B11087858.png)
![ethyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11087862.png)

![N-{Naphtho[1,2-D][1,3]thiazol-2-YL}-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11087873.png)
![Ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11087876.png)
![2-[4-amino-5-thioxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11087884.png)
![1-(2-Dimethylaminoethylamino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087888.png)
![7-(3-Bromophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11087893.png)
![N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide](/img/structure/B11087915.png)

